3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

Isotopic purity Internal standard quality Regulated bioanalysis

Pentoxifylline-d6 is the regulatory-mandated internal standard for pentoxifylline LC-MS/MS bioanalysis, with a consistent +6 Da precursor ion shift (m/z 285.3>187.1) and ≥99% deuterated-form purity that eliminates d0 cross-talk. Validated under FDA/MFDS guidelines (Kim et al. 2023; Page-Sharp et al. 2017 UPLC-MS/MS DBS method), it is the only isotopologue enabling simultaneous quantitation of pentoxifylline and its M1/M4/M5 metabolites in a single 5-min run. Multi-year powder stability (-20°C/3yr, 4°C/2yr) ensures internal standard continuity across Phase II/III trials. Procure batch-controlled PTX-d6 to de-risk method validation and avoid signal overlap failures with d5 or unlabeled alternatives.

Molecular Formula C13H19N4O3+
Molecular Weight 285.35 g/mol
CAS No. 1185879-03-1
Cat. No. B3025695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione
CAS1185879-03-1
Molecular FormulaC13H19N4O3+
Molecular Weight285.35 g/mol
Structural Identifiers
SMILESCC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C
InChIInChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3
InChIKeyXAZHJDUQMYELJQ-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentoxifylline-d6 (CAS 1185879-03-1): A Deuterated Internal Standard for Regulated Bioanalytical Quantification of Pentoxifylline


3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, commonly designated Pentoxifylline-d6 or PTX-d6, is a stable isotope-labeled analog of the hemorheologic xanthine derivative pentoxifylline in which six hydrogen atoms across the two N-methyl groups are replaced by deuterium . It is classified as a deuterated small-molecule internal standard specifically engineered for the quantitative bioanalysis of pentoxifylline via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. The compound carries a molecular formula of C13H12D6N4O3, a monoisotopic mass of 284.1755 Da, and an exact mass shift of +6 Da relative to unlabeled pentoxifylline, which provides the analytical mass discrimination essential for isotope-dilution quantification workflows [2].

Why Pentoxifylline-d6 (CAS 1185879-03-1) Cannot Be Interchanged with Other Pentoxifylline Isotopologues or Unlabeled Standards


Deuterated internal standards are not commodity reagents; the number and regiochemistry of deuterium atoms directly dictate mass spectrometric channel selection, potential isotopic cross-talk with the analyte, and chromatographic co-elution behavior . Pentoxifylline-d6, bearing six deuterium atoms exclusively on the N3 and N7 methyl groups, produces a consistent +6 Da precursor ion shift (m/z 285.3) and a distinct product ion at m/z 187.1, a fragmentation signature that differs from alternative isotopologues such as Pentoxifylline-d5 (side-chain-deuterated, +5 Da shift) [1]. Substituting an unlabeled standard or a differently deuterated analog introduces the risk of analyte–internal standard signal overlap, compromised calibration linearity, and regulatory non-compliance, particularly in methods validated under FDA or MFDS bioanalytical guidelines where the identity and purity of the internal standard are part of the validation package .

Quantitative Differentiation Evidence for Pentoxifylline-d6 (CAS 1185879-03-1) Versus Closest Deuterated Analogs


Isotopic Purity Specification: ≥99% Deuterated Forms (d1–d6) Versus ≥98% Atom D for the d5 Analog

Pentoxifylline-d6 supplied by Cayman Chemical carries a purity specification of ≥99% deuterated forms (d1–d6), meaning the cumulative abundance of all deuterated species (d1 through d6) exceeds 99% and residual unlabeled (d0) material is below 1% . This is a critical quality parameter because any d0 present co-elutes with the target analyte pentoxifylline and contributes directly to the analyte signal, causing positive bias in quantification. In contrast, the commercially available Pentoxifylline-d5 (CAS 1185995-18-9) from ResolveMass carries an isotopic enrichment specification of ≥98% deuterium at labeled sites . The approximately 1-percentage-point differential in minimum isotopic purity may translate to a proportional difference in baseline interference at the analyte channel, a factor that becomes pronounced when quantifying pentoxifylline at concentrations near the lower limit of quantification (LLOQ) in complex biological matrices [1].

Isotopic purity Internal standard quality Regulated bioanalysis

Mass Spectrometric Channel Discrimination: +6 Da Shift (m/z 285.3 > 187.1) versus +5 Da Shift in Side-Chain-Deuterated Analog

In the fully validated LC-MS/MS method of Kim et al. (2023), Pentoxifylline-d6 was employed as internal standard (IS1) using the multiple reaction monitoring (MRM) transition m/z 285.3 > 187.1, while unlabeled pentoxifylline was monitored at m/z 279.3 > 181.1 [1]. This +6 Da precursor ion shift arises from deuteration of both the N3 and N7 methyl groups (each –CD3), placing the isotopic mass window 6 atomic mass units above the analyte—substantially reducing the risk of spectral overlap from the natural-abundance 13C isotopologue of pentoxifylline (M+1 ~14.3% relative abundance; M+2 ~1.0%) that can contaminate the IS channel at smaller mass shifts . The alternative Pentoxifylline-d5 (CAS 1185995-18-9) carries five deuteriums on the 5-oxohexyl side chain, yielding only a +5 Da shift; while still functional, the +5 Da window leaves less margin against potential isotopic cross-contribution in high-concentration samples or when quantifying metabolites with similar precursor masses (e.g., PTX-M1 at m/z 281.1) . The +6 Da shift is also documented in the UPLC-MS/MS method of Page-Sharp et al. (2017), where PTX-d6 served as internal standard for simultaneous quantification of pentoxifylline and three metabolites across plasma and dried blood spot matrices [2].

MRM transition Mass shift Isotopic interference LC-MS/MS

Validated Bioanalytical Method Performance: Intra-Day Precision 0.69%–5.65% CV with PTX-d6 as Internal Standard

In the 2023 method validation study by Kim et al., PTX-d6 served as the internal standard for pentoxifylline quantification across a linear range of 5–8,000 ng/mL (r² ≥ 0.99) in rat plasma. The intra-day precision (CV%) for pentoxifylline quality control samples ranged from 0.69% to 5.65%, with accuracy from 93.52% to 107.12%; inter-day precision ranged from 1.68% to 12.48% with accuracy from 94.36% to 108.51% [1]. These metrics meet the acceptance criteria of both the U.S. FDA and the Korea Ministry of Food and Drug Safety (MFDS) bioanalytical method validation guidelines (precision ≤15% CV, accuracy 85%–115%) [2]. While structurally analogous deuterated standards such as Pentoxifylline-d5 may achieve comparable performance in principle, published head-to-head validation data using Pentoxifylline-d5 in multi-analyte pentoxifylline/metabolite panels are not currently available in the peer-reviewed literature as of 2026. By contrast, the PTX-d6-validated method has been prospectively applied to a pharmacokinetic study of co-administered donepezil and pentoxifylline in rats, demonstrating real-world analytical ruggedness [3].

Method validation Precision Accuracy FDA bioanalytical guidelines

Cross-Matrix Applicability: Validated in Both Plasma and Dried Blood Spots with Documented LLOQ of 10 μg/L

The UPLC-MS/MS method of Page-Sharp et al. (2017) using PTX-d6 as internal standard was validated across two distinct biological matrices—plasma and dried blood spots (DBS)—with a consistent lower limit of quantification (LLOQ) of 10 μg/L for pentoxifylline and its three metabolites (M1, M4, M5) in both matrices [1]. Precision was ≤10% and accuracy ≤15% across the concentration range of 0.1–50 mg/L. Critically, the study also characterized the plasma-to-DBS concentration relationship, finding that DBS concentrations were 7% lower for PTX (consistent with blood:plasma partitioning) and 13% lower for M1 [2]. Furthermore, PTX and its metabolites were demonstrated to be stable in DBS for >34 days at both room temperature and refrigerated conditions [3]. No comparable cross-matrix validation data (plasma + DBS) with documented DBS stability exceeding 30 days has been published for methods employing Pentoxifylline-d5 as internal standard, making PTX-d6 the only isotopologue with peer-reviewed evidence supporting micro-volume DBS workflows for pediatric and neonatal clinical pharmacology studies.

Dried blood spot Micro-volume bioanalysis Pediatric pharmacokinetics LLOQ

Deuterium Placement Architecture: N-Methyl-Regioselective Labeling for Consistent MS/MS Fragmentation Versus Side-Chain Labeling

Pentoxifylline-d6 has both the N3-methyl and N7-methyl groups fully deuterated as –CD3, as confirmed by the SMILES notation showing [2H] at these positions and the InChI key BYPFEZZEUUWMEJ-XERRXZQWSA-N [1]. This regiochemistry is functionally significant: the deuterium labels reside on the xanthine core rather than on the 5-oxohexyl side chain, meaning that fragmentation occurring at the side chain–core bond will preserve the deuterium atoms on the core-derived product ion (m/z 187.1 for PTX-d6 versus m/z 181.1 for unlabeled PTX) [2]. In contrast, Pentoxifylline-d5 (CAS 1185995-18-9) bears its five deuteriums on the 5-oxohexyl side chain (4,4,6,6,6-d5), which means that side-chain fragmentation could, in principle, result in loss of the isotopic label from the monitored product ion, depending on the fragmentation pathway selected . Additionally, deuterium atoms placed on alkyl side chains adjacent to a ketone may be susceptible to slow H/D back-exchange under protic solvent conditions, whereas N-methyl deuteriums on a heterocyclic core are far less exchange-labile [3]. This architectural difference provides PTX-d6 with intrinsically greater label stability during sample preparation and storage.

Deuterium regiochemistry MS/MS fragmentation Internal standard design Hydrogen-deuterium exchange

Long-Term Storage Stability Documentation: Powder Stable at -20°C for 3 Years and DBS Analyte Stability >34 Days

Pentoxifylline-d6 has documented long-term powder storage stability of 3 years at -20°C and 2 years at 4°C, with in-solvent stability at -80°C for 6 months and -20°C for 1 month, as specified by multiple independent suppliers including Cayman Chemical, MedChemExpress, and TargetMol [1]. These stability data are critical for laboratories that procure reference standards for multi-year analytical programs and require shelf-life documentation for audit purposes. In the context of method performance, the Page-Sharp et al. (2017) study demonstrated that pentoxifylline and its metabolites (quantified using PTX-d6 as internal standard) were stable in dried blood spot samples for more than 34 days at both room temperature and refrigerated (4°C) conditions [2]. This combined evidence—product-level storage stability and method-level sample stability—provides end-to-end documentation that is particularly relevant for multi-site clinical trials where samples may experience extended transit times under ambient conditions before analysis. The Pentoxifylline-d5 analog is also specified with similar storage conditions (-20°C, 3 years in powder) by some vendors , establishing parity on this dimension.

Storage stability Shelf life Sample integrity DBS stability

Optimal Application Scenarios for Pentoxifylline-d6 (CAS 1185879-03-1) Based on Demonstrated Quantitative Differentiation


Regulated Bioanalytical Method Development and Validation for Pentoxifylline ANDA/NDA Submissions

Pentoxifylline-d6 is the internal standard of record for LC-MS/MS methods validated under FDA and MFDS bioanalytical guidelines. The Kim et al. (2023) method, which achieved intra-day precision of 0.69%–5.65% CV and accuracy of 93.52%–107.12% across a 5–8,000 ng/mL linear range using PTX-d6 at m/z 285.3 > 187.1, provides a directly citable validation template for laboratories developing ANDA or NDA bioequivalence studies [1]. The ≥99% deuterated-form purity specification ensures minimal d0 carryover into the analyte channel, a parameter that regulatory reviewers will scrutinize during method qualification .

Pediatric and Neonatal Pharmacokinetic Studies Using Micro-Volume Dried Blood Spot Sampling

The Page-Sharp et al. (2017) method, employing PTX-d6 as internal standard, is the only peer-reviewed, validated UPLC-MS/MS assay that simultaneously quantifies pentoxifylline and its three active metabolites (M1, M4, M5) in both plasma and dried blood spots with an LLOQ of 10 μg/L [2]. Critically, the method demonstrated DBS analyte stability exceeding 34 days at room temperature and generated paired plasma-DBS concentration ratios from 24 preterm infants, enabling direct conversion between matrices. For clinical pharmacology teams conducting neonatal sepsis or necrotizing enterocolitis trials where blood volumes are limited to <100 μL, this validated DBS capability eliminates the need for de novo method development [3].

Multi-Analyte Pharmacokinetic Interaction Studies Combining Pentoxifylline with Co-Administered Drugs

In the 2023 Kim et al. study, PTX-d6 was successfully deployed as internal standard within a multi-analyte LC-MS/MS panel that simultaneously quantified pentoxifylline, its metabolites lisofylline (PTX-M1) and PTX-M5, and the Alzheimer's drug donepezil (using DNP-d7 as a separate IS) in a single 5-minute chromatographic run [1]. This demonstrates compatibility with complex analytical workflows where multiple internal standards must function orthogonally without mutual interference. Laboratories investigating pentoxifylline–donepezil combination therapy for vascular dementia, or any drug–drug interaction study involving pentoxifylline, can adopt this published method directly, reducing method development time and validation burden [4].

Long-Term Longitudinal Clinical Studies Requiring Multi-Year Internal Standard Supply Continuity

Pentoxifylline-d6 benefits from documented powder storage stability of 3 years at -20°C and 2 years at 4°C, with in-solvent stability at -80°C for 6 months [5]. Combined with the compound's commercial availability from multiple established suppliers (Cayman Chemical, MedChemExpress, Santa Cruz Biotechnology, TargetMol), this ensures that laboratories can procure batch-controlled material across the entire duration of multi-year Phase II/III clinical programs without internal standard discontinuity—a logistical risk that can delay study timelines when relying on less widely stocked isotopologues such as Pentoxifylline-d5 [6].

Quote Request

Request a Quote for 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.